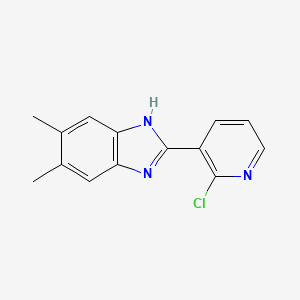
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CPDMBI) is a synthetic heterocyclic compound belonging to the benzimidazole family. It has a wide range of applications in the fields of biochemistry, pharmacology, and chemistry. CPDMBI has been studied for its potential as an anticancer agent, as well as its ability to act as a modulator of cell signaling pathways. It has also been studied for its ability to act as an antioxidant and to induce apoptosis in cancer cells. Furthermore, CPDMBI has been used to study the role of the enzyme monoamine oxidase (MAO) in the regulation of neurotransmitter levels in the brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds provide foundational knowledge for exploring the utility of "2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole" derivatives. For instance, Elguero et al. (1976) synthesized cyclic dimers from derivatives, utilizing pyridine for conversion and verifying molecular structures through X-ray diffraction studies (Elguero, Katritzky, El-Osta, Harlow, & Simonsen, 1976). This research underscores the compound's role in synthesizing structurally complex molecules and elucidating their properties.
Antimicrobial and Anticancer Activities
The compound's derivatives have been explored for their biological activities. Ibrahim et al. (2022) utilized a related compound for constructing novel heterocyclic systems, exhibiting variable antimicrobial and anticancer effects (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022). These findings highlight the potential for developing therapeutics based on the compound's structure.
Green Chemistry and Synthesis Optimization
Research into the synthesis of related compounds emphasizes the importance of green chemistry principles. Gilbile et al. (2017) described a modified synthesis approach for an intermediate compound that reduces waste generation, demonstrating the compound's relevance in environmentally friendly chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).
Luminescent Properties for Material Science
The photophysical properties of "2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole" derivatives have been investigated for their potential applications in material science. Destefano & Geiger (2017) studied a platinum(II) complex with the compound, exhibiting luminescence in the solid state, which could be significant for developing new luminescent materials (Destefano & Geiger, 2017).
Fluorescent Probes for DNA Detection
The compound's derivatives have also been explored for their potential as DNA-specific fluorescent probes. Perin et al. (2011) synthesized novel derivatives and evaluated their binding properties to ct-DNA, revealing enhanced fluorescence emission intensity, indicating the utility of these compounds in bioanalytical applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-6-11-12(7-9(8)2)18-14(17-11)10-4-3-5-16-13(10)15/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFLYGCANZKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

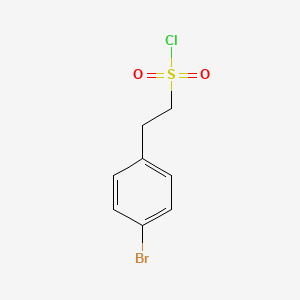
![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)
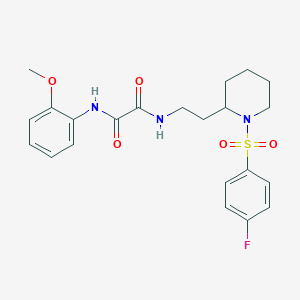
![9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2774569.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)
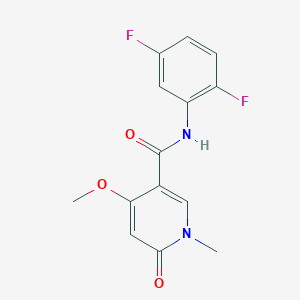
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)
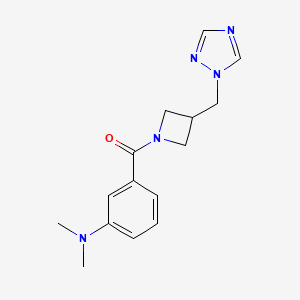

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)
![3-benzyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2774580.png)
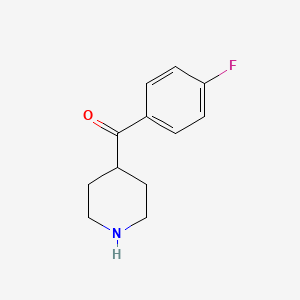
![N,2,4-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2774583.png)